molecular formula C17H18N2O3 B5745947 N'-[2-(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide

N'-[2-(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide

Cat. No.: B5745947
M. Wt: 298.34 g/mol
InChI Key: HDGYZXPXFAOAMM-UHFFFAOYSA-N
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Description

N’-[2-(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a methoxyphenyl group and a methylbenzohydrazide moiety

Properties

IUPAC Name

N'-[2-(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-7-3-5-9-14(12)17(21)19-18-16(20)11-13-8-4-6-10-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGYZXPXFAOAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide typically involves the reaction of 2-methoxyphenylacetic acid with hydrazine derivatives. The process begins with the conversion of 2-methoxyphenylacetic acid to its corresponding acyl chloride using reagents such as thionyl chloride. The acyl chloride is then reacted with 2-methylbenzohydrazide under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of N’-[2-(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[2-(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and oxidative stress, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but differs in the acetamide moiety.

    2-Methoxy-4-nitroaniline: Contains a methoxy group and an aniline moiety with a nitro substituent.

    N-(2-Methoxyphenyl)ethanethioamide: Similar structure with an ethanethioamide group.

Uniqueness

N’-[2-(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide moiety allows for versatile chemical modifications, making it a valuable compound for various applications.

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